Cinnarizine

Calcium channel binding Ki determination Diphenylalkylamine pharmacology

Cinnarizine’s dual pharmacology—H1 antagonism plus voltage-dependent calcium channel blockade—cannot be replicated by cyclizine, meclizine, or flunarizine. With a logP of 5.77 (among the highest in its class), it is the superior reference compound for reverse‑phase HPLC method development, dissolution testing, and hydrophobic formulation studies. Clinical evidence shows its fixed‑dose combination with dimenhydrinate outperforms betahistine for vertigo reduction, while its tissue‑selective calcium channel profile (low ileal potency, equipotent in heart/cortex) enables nuanced in vitro investigations. Choose cinnarizine when precise lipophilicity, validated pKa (≈7.5‑7.8), and defined tissue selectivity are critical to your research or formulation outcomes.

Molecular Formula C26H28N2
Molecular Weight 368.5 g/mol
CAS No. 16699-20-0
Cat. No. B098889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnarizine
CAS16699-20-0
Synonyms1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine
Cinarizina Inkey
Cinarizina Ratiopharm
Cinarizine
Cinazière
Cinna
Cinnarizin AL
Cinnarizin Ratiopharm
Cinnarizin Siegfried
cinnarizin von ct
Cinnarizin-ratiopharm
Cinnarizine
Cinnarizine L Tartrate
Cinnarizine L-Tartrate
Cinnarizine L-Tartrate (1:1)
Cinnarizine, (E)-Isomer
Cinnarizine, Dihydrochloride
Cinnipirine
Cisaken
Dihydrochloride Cinnarizine
Dimitronal
L-Tartrate, Cinnarizine
R 516
R-516
R516
Stugeron
Stugeron Forte
Von Ct, Cinnarizin
Molecular FormulaC26H28N2
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
InChIKeyDERZBLKQOCDDDZ-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Cinnarizine CAS 16699-20-0: Technical Baseline for Procurement and Research Selection


Cinnarizine (CAS 16699-20-0) is a diphenylmethylpiperazine derivative exhibiting combined antihistaminic (H1 receptor antagonism), calcium channel blocking, antiserotonergic, and antidopaminergic activities [1]. Unlike simple antihistamines, cinnarizine demonstrates a dual pharmacological profile that includes both H1 antagonism and inhibition of voltage-dependent calcium channels, with additional anticholinergic properties [2]. This compound is practically insoluble in water, slightly soluble in ethanol and methanol, and freely soluble in dichloromethane, with a reported logP of approximately 5.6-5.77 and pKa of approximately 7.5-7.8 [3][4]. Cinnarizine is primarily utilized in the management of vestibular disorders, vertigo, and motion sickness, with an elimination half-life ranging from 3-4 hours to 23.6 hours depending on dosing and patient age [5][6].

Cinnarizine Differentiation: Why In-Class Compounds Cannot Be Simply Substituted


Substituting cinnarizine with structurally related piperazine antihistamines (e.g., cyclizine, meclizine, buclizine) or other calcium channel blockers (e.g., flunarizine, lidoflazine) is scientifically unjustified due to quantifiable differences in physicochemical properties, receptor binding affinities, tissue selectivity, and clinical efficacy profiles [1]. The following evidence demonstrates that cinnarizine occupies a distinct position within its pharmacological class, with specific performance characteristics that cannot be reliably extrapolated from analog compounds. These differences directly impact formulation development, analytical method selection, therapeutic indication targeting, and ultimately procurement decisions where precise compound identity dictates experimental or clinical outcomes [2].

Cinnarizine Procurement Evidence: Quantitative Differentiation from Closest Analogs


Evidence 1: Calcium Channel Binding Affinity Relative to Flunarizine in Striatal Membrane Preparations

In striatal membrane preparations, cinnarizine inhibited [3H]tyramine binding with a Ki of 1.2 µM, whereas the closely related fluorinated analog flunarizine demonstrated approximately 2.4-fold higher potency with a Ki of 0.5 µM [1]. This quantifiable difference in binding affinity provides a direct molecular basis for differential pharmacological effects between these two diphenylalkylamine calcium channel modulators.

Calcium channel binding Ki determination Diphenylalkylamine pharmacology Neurochemical assay

Evidence 2: [3H]Nitrendipine Binding Tissue Selectivity Compared to Flunarizine and Lidoflazine

In Ca²⁺-free Tris/HCl buffer with extensively washed tissue homogenates, cinnarizine, flunarizine, and lidoflazine were approximately equipotent inhibitors of [3H]nitrendipine binding in heart and cerebral cortex (Ki ≈ 1 µM). However, in ileal longitudinal muscle, these compounds were 4- to 100-fold more potent, with a clear rank order: lidoflazine > flunarizine > cinnarizine [1]. This demonstrates that tissue selectivity profiles differ significantly among structurally related calcium channel blockers, with cinnarizine occupying a distinct position in the potency hierarchy.

Calcium channel antagonist binding Tissue selectivity Ileum vs. heart vs. brain Nitrendipine displacement

Evidence 3: Clinical Efficacy in Vestibular Migraine Prophylaxis Compared to Propranolol and Topiramate

In a prospective study of 45 vestibular migraine patients randomized to cinnarizine, propranolol, or topiramate for three months, all three drugs improved vertiginous attack parameters. Topiramate was significantly superior in reducing headache frequency and severity, while the three drugs showed no significant difference in reducing duration and frequency of vertiginous attacks or Dizziness Handicap Inventory (DHI) scores [1]. Cinnarizine was noted to be more efficient in reducing the duration of vertiginous attacks than the other two agents, though this difference did not reach statistical significance.

Vestibular migraine Prophylaxis Dizziness Handicap Inventory Videonystagmography

Evidence 4: Cinnarizine/Dimenhydrinate Fixed Combination vs. Betahistine in Vertigo Treatment

A systematic literature review of six clinical trials and three meta-analyses compared the fixed low-dose combination of cinnarizine 20 mg plus dimenhydrinate 40 mg versus betahistine (12 or 16 mg) in vertigo patients. In five of six clinical trials, the cinnarizine/dimenhydrinate combination significantly reduced Mean Vertigo Score (MVS) compared with betahistine at weeks 1 and/or 4 (p < 0.05), with benefits evident from the first week and more pronounced at week four [1]. The combination demonstrated superior clinical efficacy with a more favorable tolerability profile.

Vertigo Mean Vertigo Score Systematic review Antivertigo efficacy

Evidence 5: Lipophilicity Differentiation from Piperazine Antihistamine Analogs

Among seven piperazine group antihistamines (hydroxyzine, chlorcyclizine, cyclizine, cinnarizine, cetirizine, meclizine, buclizine), cinnarizine exhibits a logP of 5.77, significantly higher than cyclizine (logP 3.63), hydroxyzine (logP 3.70), and chlorcyclizine (logP 4.53), but comparable to meclizine (logP 5.75) and lower than buclizine (logP 7.06) [1]. This quantifiable lipophilicity difference directly impacts solubility, membrane permeability, and chromatographic retention behavior, with practical consequences for analytical method development and formulation strategies.

Lipophilicity logP Piperazine antihistamines Chromatographic behavior

Evidence 6: Cerebral Vasodilatory Potency Relative to Flunarizine

In anesthetized dogs, both cinnarizine and flunarizine caused dose-related increases in vertebral, common carotid, and femoral arterial blood flow. However, flunarizine at 10 and 30 mg/kg intraduodenally produced a greater and more prolonged increase in vertebral blood flow compared to equal doses of cinnarizine [1]. This differential vasodilatory efficacy establishes that the fluorinated analog flunarizine possesses superior and more sustained cerebral vasodilatory activity.

Cerebral circulation Vasodilation Vertebral blood flow Calcium channel blocker

Cinnarizine Optimal Use Cases Based on Evidence-Backed Differentiation


Vertigo-Predominant Vestibular Migraine Prophylaxis (Non-Headache Focus)

Based on the prospective study evidence showing cinnarizine provides comparable vertigo attack reduction to propranolol and topiramate but without superior headache control [1], procurement of cinnarizine is specifically warranted for vestibular migraine patients whose primary disabling symptom is vertigo rather than headache. This scenario leverages cinnarizine's unique combined antihistaminic and calcium channel blocking mechanisms without the metabolic or central nervous system side effect profiles of beta-blockers or anticonvulsants.

Fixed Combination Therapy with Dimenhydrinate for Acute Vertigo Requiring Rapid Onset

The systematic review evidence demonstrates that the fixed low-dose combination of cinnarizine 20 mg and dimenhydrinate 40 mg provides superior vertigo reduction compared to betahistine, with significant benefits evident from week one and amplified by week four [2]. This supports procurement of this specific combination formulation for acute vestibular syndrome management where rapid symptom control is prioritized over monotherapy approaches.

Calcium Channel Binding Assays Requiring Moderate Ileal Potency

The [3H]nitrendipine binding study shows that among lidoflazine, flunarizine, and cinnarizine, the latter exhibits the lowest potency in ileal smooth muscle while maintaining equipotency in heart and cerebral cortex [3]. This distinct tissue selectivity profile supports cinnarizine selection for in vitro calcium channel studies where moderate peripheral (ileal) effects are desired relative to central/cardiac activity, enabling more nuanced pharmacological investigations.

Analytical Method Development Requiring High Lipophilicity Piperazine Antihistamine Reference

With a logP of 5.77, cinnarizine ranks among the most lipophilic piperazine antihistamines, exceeded only by buclizine (logP 7.06) among commonly studied analogs [4]. This property makes cinnarizine an ideal reference compound for reverse-phase liquid chromatography method development targeting hydrophobic basic compounds, for dissolution testing method validation, and for formulation studies requiring a well-characterized, highly lipophilic piperazine scaffold with defined pKa values.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnarizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.